molecular formula C28H28N4O5S B11605761 Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate

Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate

Cat. No.: B11605761
M. Wt: 532.6 g/mol
InChI Key: AONUALDDNMMYDE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a sulfamoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate typically involves multiple steps, including the formation of the phthalazin-1-yl core, the introduction of the sulfamoyl group, and the esterification of the benzoate. Common synthetic routes may involve:

    Formation of the Phthalazin-1-yl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: This step often involves the use of sulfamoyl chloride and a suitable base to introduce the sulfamoyl group onto the aromatic ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28N4O5S

Molecular Weight

532.6 g/mol

IUPAC Name

methyl 4-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C28H28N4O5S/c1-18-9-10-20(16-25(18)38(34,35)29-17-22-6-5-15-37-22)26-23-7-3-4-8-24(23)27(32-31-26)30-21-13-11-19(12-14-21)28(33)36-2/h3-4,7-14,16,22,29H,5-6,15,17H2,1-2H3,(H,30,32)

InChI Key

AONUALDDNMMYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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